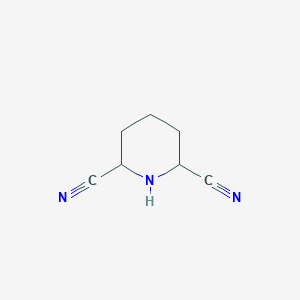

Piperidine-2,6-dicarbonitrile

Overview

Description

Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound that belongs to the piperidine family . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .

Molecular Structure Analysis

Piperidine-2,6-dicarbonitrile has a molecular formula of C7H9N3 . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

1. Organic Semiconductors

- Method : The compounds are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy .

- Results : The photoluminescence (PL) spectra of the solutions of the compounds showed non-structured emission peaks in the visible region, which are attributed to ICT emission. The PL intensities of the solutions of the compounds are enhanced after deoxygenation, which is indicative of thermally activated delayed fluorescence (TADF) .

2. Drug Design

- Application : Piperidine-2,6-dicarbonitrile is a significant synthetic fragment for designing drugs. Its derivatives are present in more than twenty classes of pharmaceuticals .

- Method : The specific methods of synthesis are not mentioned in the source .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

3. PROTAC Drugs

- Application : Piperidine-2,6-dicarbonitrile is the core backbone of the CRBN ligand in the design of PROTAC drugs .

- Method : The specific methods of synthesis are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

4. Rubber Accelerators

- Application : Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

- Method : The specific methods of application are not mentioned in the source .

- Results : The results or outcomes of this application are not provided in the source .

5. Synthesis of Functionalized Triazines and Tetrazines

- Application : Piperidine-2,6-dicarbonitrile is used in the synthesis of functionalized triazines and tetrazines. These compounds are building blocks for the design of biologically important organic molecules with various applications, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

- Method : The compounds are synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results : The synthesized compounds have shown great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

6. Organic Semiconductors

- Application : Piperidine-2,6-dicarbonitrile is used in the development of organic semiconductors exhibiting long-lived emissions. It’s a part of polyaromatic π-systems that show efficient intramolecular charge transfer (ICT) from the donor to the acceptor .

- Method : The compounds are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy .

- Results : The photoluminescence (PL) spectra of the solutions of the compounds showed non-structured emission peaks in the visible region, which are attributed to ICT emission. The PL intensities of the solutions of the compounds are enhanced after deoxygenation, which is indicative of thermally activated delayed fluorescence (TADF) .

7. Synthesis of Functionalized Triazines and Tetrazines

- Application : Piperidine-2,6-dicarbonitrile is used in the synthesis of functionalized triazines and tetrazines. These compounds are building blocks for the design of biologically important organic molecules with various applications, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

- Method : The compounds are synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results : The synthesized compounds have shown great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

8. Organic Semiconductors

- Application : Piperidine-2,6-dicarbonitrile is used in the development of organic semiconductors exhibiting long-lived emissions. It’s a part of polyaromatic π-systems that show efficient intramolecular charge transfer (ICT) from the donor to the acceptor .

- Method : The compounds are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy .

- Results : The photoluminescence (PL) spectra of the solutions of the compounds showed non-structured emission peaks in the visible region, which are attributed to ICT emission. The PL intensities of the solutions of the compounds are enhanced after deoxygenation, which is indicative of thermally activated delayed fluorescence (TADF) .

Safety And Hazards

Future Directions

properties

IUPAC Name |

piperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPHEPARZCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318860 | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-2,6-dicarbonitrile | |

CAS RN |

41980-31-8 | |

| Record name | 41980-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)